7-Ethoxyresorufin-d5
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
the production likely follows similar principles to those used in laboratory synthesis, with scaling up of the processes and optimization for yield and purity .
Chemical Reactions Analysis
Types of Reactions
7-Ethoxyresorufin-d5 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized by cytochrome P450 enzymes, particularly CYP1A1, to form resorufin.
Deethylation: This is a specific type of oxidation where the ethoxy group is removed, resulting in the formation of resorufin.
Common Reagents and Conditions
Cytochrome P450 Enzymes: These enzymes are commonly used to catalyze the oxidation and deethylation reactions of this compound.
Fluorometric Assays: These assays are used to monitor the reactions, as the product resorufin is highly fluorescent.
Major Products
Scientific Research Applications
7-Ethoxyresorufin-d5 has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 7-Ethoxyresorufin-d5 involves its deethylation by cytochrome P450 enzymes, particularly CYP1A1 . This process converts this compound into resorufin, a highly fluorescent compound . The deethylation reaction is used to measure the activity of cytochrome P450 enzymes in various biological and environmental samples .
Comparison with Similar Compounds
Similar Compounds
7-Ethoxyresorufin: The non-deuterated form of 7-Ethoxyresorufin-d5, used similarly as a substrate for cytochrome P450 enzymes.
Resorufin: The product formed from the deethylation of this compound, used in various fluorometric assays.
7-Methoxyresorufin: Another substrate for cytochrome P450 enzymes, used in similar assays to study enzyme activity.
Uniqueness
The uniqueness of this compound lies in its deuterium labeling, which provides distinct advantages in studying pharmacokinetics and metabolic profiles. Deuterium atoms can alter the metabolic stability and pharmacokinetic properties of the compound, making it a valuable tool in drug development and environmental studies .
Properties
Molecular Formula |
C14H11NO3 |
---|---|
Molecular Weight |
246.27 g/mol |
IUPAC Name |
7-(1,1,2,2,2-pentadeuterioethoxy)phenoxazin-3-one |
InChI |
InChI=1S/C14H11NO3/c1-2-17-10-4-6-12-14(8-10)18-13-7-9(16)3-5-11(13)15-12/h3-8H,2H2,1H3/i1D3,2D2 |
InChI Key |
CRCWUBLTFGOMDD-ZBJDZAJPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
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